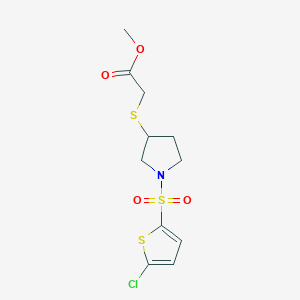

Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound with a complex structure. Its key features include:

- A pyrrolidine ring sulfonated at the 1-position by a 5-chlorothiophene-2-sulfonyl group.

- A thioether linkage at the 3-position of the pyrrolidine, connecting to a methyl thioacetate moiety.

Its synthesis likely involves sulfonylation of pyrrolidine derivatives and thioether formation, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

methyl 2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S3/c1-17-10(14)7-18-8-4-5-13(6-8)20(15,16)11-3-2-9(12)19-11/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWILWMOZVBIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Its structural features suggest it could be explored for therapeutic uses, such as in the development of new pharmaceuticals.

Industry: It can be used in the development of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can interact with nucleic acids, affecting their stability and function. The pyrrolidine ring can enhance the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate, we compare it with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) from the evidence, alongside hypothetical analogs (inferred from structural trends).

Table 1: Structural and Functional Comparison

Key Differences:

In contrast, compound 1’s pyrimidine core is rigid and aromatic, favoring planar interactions (e.g., π-stacking in enzyme active sites) .

Sulfur Functionality :

- The sulfonamide group in the target compound is a strong electron-withdrawing moiety, improving metabolic stability compared to compound 1’s thietane (a strained 4-membered ring), which may confer unique reactivity or instability .

Substituent Effects :

- The 5-chlorothiophene group in the target compound is a hallmark of bioactive molecules (e.g., antimicrobial or kinase inhibitors), whereas compound 1’s methylpyrimidine and thietane suggest agrochemical or antiviral applications .

Ester Group :

- The methyl ester in the target compound may reduce lipophilicity compared to compound 1’s ethyl ester , influencing solubility and bioavailability.

Research Findings and Implications

Stability and Reactivity:

- The sulfonamide in the target compound is less prone to hydrolysis than compound 1’s thietane , which may undergo ring-opening reactions under acidic conditions .

Biological Activity

Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 388.88 g/mol. The compound features a pyrrolidine ring, a sulfonyl group, and a chlorothiophen moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that compounds with similar structures may act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

- Antimicrobial Activity : The presence of the chlorothiophen group suggests potential antimicrobial properties. Compounds with similar thiophen derivatives have shown effectiveness against a range of bacterial strains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of compounds containing thiophen and sulfonyl groups. For instance, derivatives similar to this compound have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(...) | Staphylococcus aureus | 32 µg/mL |

| Methyl 2-(...) | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial effects, compounds with similar structural features have been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry explored various derivatives of sulfonamide-containing compounds, revealing that those with thiophen groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .

- Structure-Activity Relationship (SAR) : Research conducted on pyrrole-containing derivatives indicated that modifications at the sulfonyl position significantly influenced both the potency and spectrum of activity against various pathogens . This suggests that this compound could be optimized for improved efficacy.

- Animal Models : Preliminary studies using animal models have shown promising results regarding the compound's safety profile and therapeutic potential in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.